3-METHOXY-13-METHYL-16-[(E)-1-PHENYLMETHYLIDENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE
Description
3-METHOXY-13-METHYL-16-[(E)-1-PHENYLMETHYLIDENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a synthetic steroidal compound. It is structurally related to other steroids and has been studied for its potential biological and pharmacological activities.
Properties
IUPAC Name |
(16E)-16-benzylidene-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O2/c1-26-13-12-22-21-11-9-20(28-2)15-18(21)8-10-23(22)24(26)16-19(25(26)27)14-17-6-4-3-5-7-17/h3-7,9,11,14-15,22-24H,8,10,12-13,16H2,1-2H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZFUMSSDBUFQN-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC=CC=C4)C2=O)CCC5=C3C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC=CC=C4)/C2=O)CCC5=C3C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-METHOXY-13-METHYL-16-[(E)-1-PHENYLMETHYLIDENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves several steps. One method includes the use of chiral ruthenium catalysts for the regiospecific transfer hydrogenation of precursor compounds. The reaction conditions typically involve the use of NaOMe and ethyl formate, followed by further reduction with NaBH4 in the presence of cerium (III) chloride .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced using reagents like NaBH4.
Substitution: It can undergo substitution reactions, particularly at the methoxy and phenylmethylidene groups.
Common reagents used in these reactions include NaOMe, ethyl formate, and NaBH4. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound has been investigated for its potential biological activities, including its effects on steroid receptors.
Medicine: Research has explored its potential as a therapeutic agent due to its structural similarity to other biologically active steroids.
Industry: It may have applications in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with steroid receptors. It binds to these receptors and modulates their activity, leading to various biological effects. The molecular targets include estrogen and androgen receptors, and the pathways involved are related to steroid hormone signaling .
Comparison with Similar Compounds
3-METHOXY-13-METHYL-16-[(E)-1-PHENYLMETHYLIDENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is unique due to its specific structural modifications. Similar compounds include:
Estrone: A naturally occurring estrogen with a similar core structure.
Methoxydienone: A synthetic anabolic steroid with related structural features
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
